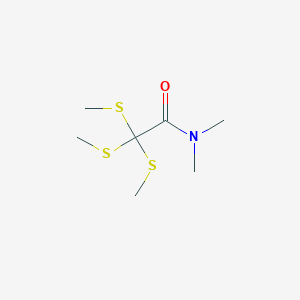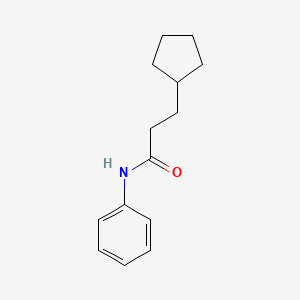
4-Ethylphenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The compound is characterized by its chemical structure, which includes a butyrate group attached to a 4-ethylphenyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylphenol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion. The general reaction is as follows:
4-Ethylphenol+Butyric AcidH2SO44-Ethylphenyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylphenyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-ethylphenol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Hydrolysis: 4-Ethylphenol and butyric acid.
Reduction: 4-Ethylphenol and butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-ethylphenyl butyrate involves its interaction with biological targets through its ester functional group. The compound can be hydrolyzed by esterases, releasing 4-ethylphenol and butyric acid, which may exert biological effects. Butyric acid, for example, is known for its role in modulating gene expression and inflammation through histone deacetylase inhibition.
Vergleich Mit ähnlichen Verbindungen
Ethyl Butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Methyl Butyrate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl Butyrate: Contains a butyl group, used in perfumes and flavorings.
Uniqueness: 4-Ethylphenyl butyrate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and potential biological activities compared to other butyrate esters. This uniqueness makes it valuable in specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
94087-47-5 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(4-ethylphenyl) butanoate |
InChI |
InChI=1S/C12H16O2/c1-3-5-12(13)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
LJJIVMPTNVPYMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
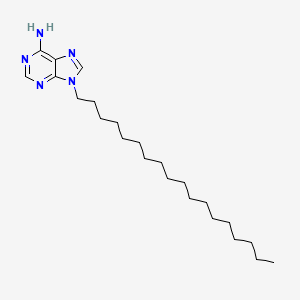
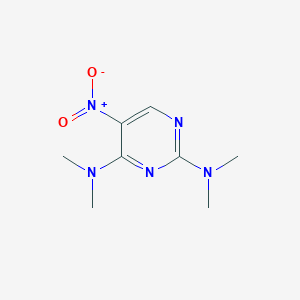
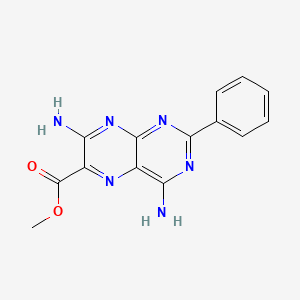
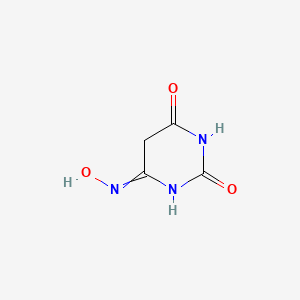
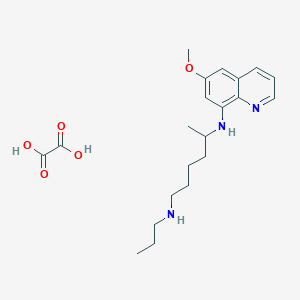

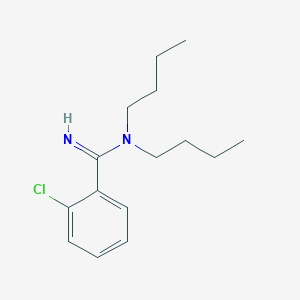

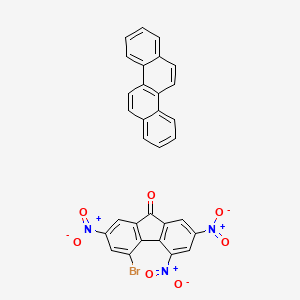
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
